Evidence 1: PEG8 Linker Length Optimizes Ternary Complex Formation and Degradation Potency in PROTACs
In a systematic in vitro screening of PROTAC linkers, the PEG8 variant demonstrated significantly greater degradation potency compared to both shorter (PEG4) and longer (PEG12, PEG16) counterparts [1]. A lower assay readout value indicates more effective target degradation.
| Evidence Dimension | Degradation Potency (Assay Readout) |
|---|---|
| Target Compound Data | 635.073 (PEG8) |
| Comparator Or Baseline | PEG4: 1311.54; PEG12: 415.805; PEG16: 1021.21; Negative Control: 1616.25 |
| Quantified Difference | PEG8 is 2.1x more potent than PEG4, 3.9x more potent than the negative control, and 1.6x more potent than PEG16. PEG12 is 1.5x more potent than PEG8 in this specific assay. |
| Conditions | In vitro screening platform using a fluorescence-based assay to measure target protein levels (P < 0.05; **, P < 0.01; ***, P < 0.001) [1]. |
Why This Matters
This demonstrates that PEG8 is not a default choice but an empirically optimized length that maximizes degradation efficiency for this target system, directly impacting PROTAC development and reducing the need for extensive linker-length SAR campaigns.
- [1] PMC7483003. (2020). Figure 3: In vitro screening of selected linkers via the developed platform. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC7483003/figure/F3/ View Source
